Cas no 28681-49-4 (4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole)

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is a brominated and methylated derivative of benzothiadiazole, a heterocyclic compound with notable electronic and photophysical properties. This compound is particularly valued in materials science for its role as a building block in the synthesis of organic semiconductors, luminescent materials, and optoelectronic devices. The bromine substituents enhance reactivity for cross-coupling reactions, enabling precise structural modifications, while the methyl groups contribute to steric and electronic tuning. Its rigid aromatic core ensures stability and efficient charge transport, making it suitable for applications in OLEDs, photovoltaic cells, and sensors. The compound's well-defined structure and synthetic versatility make it a reliable choice for advanced material development.
4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole structure
28681-49-4 structure
Product Name:4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
CAS No:28681-49-4
MF:C8H6Br2N2S
MW:322.019638538361
CID:2157072
PubChem ID:12196956
Update Time:2025-06-15

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
    • 4,7-Dibromo-5,6-dimethylbenzo[c][1,2,5]thiadiazole
    • 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-dimethyl-
    • YSZC2014
    • SCHEMBL5655492
    • G71848
    • 28681-49-4
    • DB-252926
    • Inchi: 1S/C8H6Br2N2S/c1-3-4(2)6(10)8-7(5(3)9)11-13-12-8/h1-2H3
    • InChI Key: IATHBZGHKIVBGB-UHFFFAOYSA-N
    • SMILES: BrC1C2C(C(=C(C)C=1C)Br)=NSN=2

Computed Properties

  • Exact Mass: 321.85980g/mol
  • Monoisotopic Mass: 319.86184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54Ų

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole Pricemore >>

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4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:28681-49-4)4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
Order Number:A1011697
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:12
Price ($):176.0
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Additional information on 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Introduction to 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (CAS No. 28681-49-4)

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile structural framework and potential applications. This compound belongs to the benzothiadiazole class, which is well-known for its broad spectrum of biological activities and industrial utility. The presence of bromine substituents at the 4 and 7 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The 5,6-dimethyl moiety further contributes to its stability and modifies its electronic properties, making it an interesting candidate for various chemical transformations.

The chemical structure of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole consists of a benzothiadiazole core substituted with two bromine atoms and two methyl groups. This arrangement imparts unique electronic and steric properties that make it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Additionally, the benzothiadiazole scaffold is a common motif in drug discovery due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

In recent years, researchers have been exploring the pharmacological potential of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole and its derivatives. Studies have shown that benzothiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituents in this compound can be further functionalized through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the synthesis of more complex molecules with tailored biological activities.

One of the most promising applications of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is in the field of medicinal chemistry. Researchers have demonstrated its utility as a scaffold for developing novel therapeutic agents. For instance, modifications at the 2-position of the benzothiadiazole ring can lead to compounds with enhanced binding affinity to specific biological targets. This has led to the discovery of several lead compounds that are being investigated further in preclinical studies.

The synthesis of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole typically involves multi-step organic reactions starting from commercially available precursors. The key steps include bromination and methylation reactions that introduce the desired substituents onto the benzothiadiazole core. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both research and industrial applications.

In addition to its pharmaceutical applications,4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole has found utility in materials science. Its electronic properties make it a suitable candidate for use in organic semiconductors and optoelectronic devices. Researchers have incorporated this compound into polymer blends for organic solar cells (OSCs) and have observed improved device performance due to its ability to facilitate charge transport. Furthermore,5-methyl-substituted benzothiadiazoles are being explored as dopants in organic light-emitting diodes (OLEDs), where they enhance electroluminescence efficiency.

The latest research on 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole has also focused on its role as a building block for drug development。Recent studies have highlighted its potential as an antiviral agent,with derivatives showing inhibitory activity against various viral enzymes。The bromine atoms provide handles for further derivatization,allowing chemists to modify the compound’s properties while maintaining its bioactivity。This flexibility has led to the identification of several promising candidates that are currently undergoing further optimization。

Another area of interest is the use of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole in designing metal-organic frameworks (MOFs)。These materials are highly porous and can be tailored for various applications,including gas storage、separation processes,and catalysis。The presence of bromine atoms in this compound allows it to act as a ligand that coordinates with transition metals,forming stable MOFs with unique properties。

In conclusion,4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (CAS No. 28681-49-4) is a multifunctional compound with significant potential in pharmaceuticals、materials science,and other industrial applications。Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse functionalities。Ongoing research continues to uncover new ways to utilize this compound,underscoring its importance in modern chemistry。

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Amadis Chemical Company Limited
(CAS:28681-49-4)4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
A1011697
Purity:99%
Quantity:1g
Price ($):176.0
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